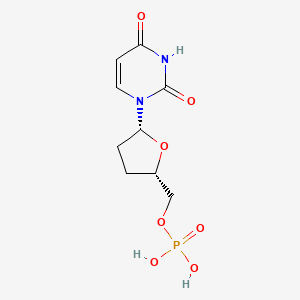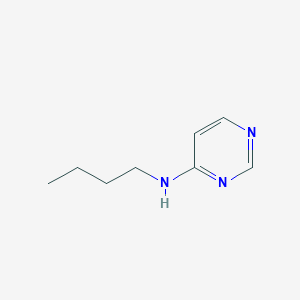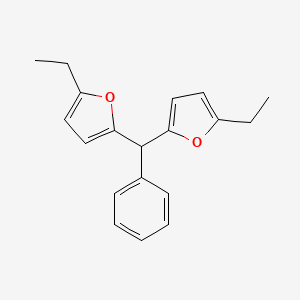
2,2'-(Phenylmethylene)bis(5-ethylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Phenylmethylene)bis(2-ethylfuran) is an organic compound that features a phenylmethylene group bridging two 2-ethylfuran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-ethylfuran and benzaldehyde. The reaction is carried out using commercial acidic resins, with Nafion resin demonstrating the highest activity due to its strong acidic properties .
Industrial Production Methods
In an industrial setting, the synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Phenylmethylene)bis(2-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, hydrogenated compounds, and other functionalized molecules .
Applications De Recherche Scientifique
5,5’-(Phenylmethylene)bis(2-ethylfuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 5,5’-(Phenylmethylene)bis(2-ethylfuran) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylene group can participate in π-π interactions, while the furan rings can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Phenylmethylene)bis(2-methylfuran): Similar structure but with methyl groups instead of ethyl groups.
5,5’-(Phenylmethylene)bis(2-furylmethanol): Contains hydroxymethyl groups instead of ethyl groups.
Uniqueness
5,5’-(Phenylmethylene)bis(2-ethylfuran) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methyl and hydroxymethyl counterparts .
Propriétés
Numéro CAS |
917571-12-1 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-ethyl-5-[(5-ethylfuran-2-yl)-phenylmethyl]furan |
InChI |
InChI=1S/C19H20O2/c1-3-15-10-12-17(20-15)19(14-8-6-5-7-9-14)18-13-11-16(4-2)21-18/h5-13,19H,3-4H2,1-2H3 |
Clé InChI |
PHQRDIXRZOSDKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


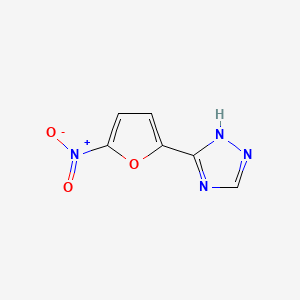
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
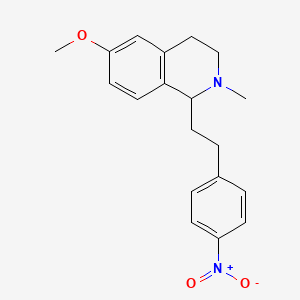
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)

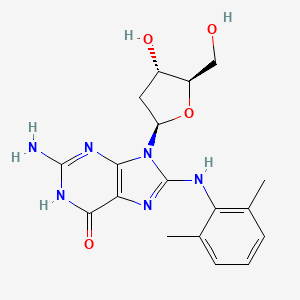
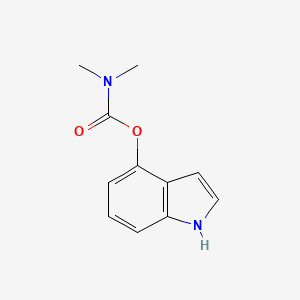
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
